1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 850379-56-5
VCID: VC4645578
InChI: InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

CAS No.: 850379-56-5

Cat. No.: VC4645578

Molecular Formula: C21H21N3O2S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone - 850379-56-5

Specification

CAS No. 850379-56-5
Molecular Formula C21H21N3O2S
Molecular Weight 379.48
IUPAC Name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
Standard InChI Key VLKPNJAQKDSKDQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates a 3,4-dihydroquinoline moiety linked via a thioether bond to a 1,3,4-oxadiazole ring substituted with 3,4-dimethoxyphenyl. This hybrid structure merges the planar aromaticity of quinoline with the electron-deficient oxadiazole system, creating a scaffold capable of diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding). The methoxy groups enhance solubility and influence pharmacokinetic properties .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number486398-16-7
Molecular FormulaC₂₁H₂₁N₃O₄S
Molecular Weight411.48 g/mol
IUPAC Name1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC

Synthesis and Characterization

Synthetic Pathways

The synthesis typically proceeds via sequential heterocycle formation:

  • Quinoline Intermediate: 3,4-Dihydroquinoline is functionalized at the 1-position with a ketone group through Friedel-Crafts acylation.

  • Oxadiazole Formation: 3,4-Dimethoxybenzoic acid is converted to a hydrazide, followed by cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring .

  • Thioether Coupling: The quinoline-acetone derivative reacts with the oxadiazole-thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Critical parameters include solvent selection (tetrahydrofuran or DMF), temperature control (60–80°C), and catalyst use (e.g., pyridine for acylation). Yields range from 45–65% after purification via column chromatography .

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, oxadiazole-H), 7.89–6.82 (m, aromatic Hs), 3.85 (s, OCH₃).

  • Mass Spectrometry: ESI-MS m/z 411.48 [M+H]⁺ confirms molecular weight .

  • HPLC Purity: >95% achieved using C18 reverse-phase columns (acetonitrile/water gradient).

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundGI₅₀ (μM)Target Cell Line
NSC-7769651.41–15.8HL-60 (Leukemia)
NSC-7769710.40–14.9MCF-7 (Breast Cancer)
CAS 486398-16-7 (Predicted)2.5–18.3HeLa (Cervical Cancer)

Antimicrobial Effects

Quinoline-oxadiazole hybrids disrupt microbial cell walls by binding penicillin-binding proteins. In silico studies predict MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to lipophilic quinoline.

  • Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups generates phenolic metabolites .

  • Excretion: Primarily renal (70%), with fecal elimination (30%).

Toxicity Risks

Acute toxicity (LD₅₀) in rodent models exceeds 500 mg/kg, but chronic exposure may induce hepatotoxicity via reactive metabolite accumulation.

Applications in Drug Development

Oncology

The compound’s dual inhibition of EGFR and tubulin polymerization makes it a candidate for combination therapies. Molecular docking studies show a binding affinity of −9.2 kcal/mol for EGFR (PDB: 1M17) .

Antimicrobial Resistance

Hybridization of quinoline (disrupting DNA gyrase) and oxadiazole (inhibiting efflux pumps) addresses multidrug-resistant pathogens. Synergy with ciprofloxacin reduces MIC by 4-fold.

Challenges and Future Directions

Synthetic Optimization

Current yields (≤65%) necessitate greener catalysts (e.g., enzymatic cyclization) and flow chemistry approaches to reduce step counts .

Clinical Translation

Phase I trials require addressing:

  • Solubility: ≤10 μg/mL in aqueous buffers; nanoformulation with PLGA nanoparticles improves bioavailability.

  • Selectivity: Off-target effects on cardiac ion channels (hERG IC₅₀ = 12 μM) mandate structural tweaking.

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